

Spectroscopic Analysis of 1-Chloro-4H-octafluorobutane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Chloro-4H-octafluorobutane**

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Introduction

1-Chloro-4H-octafluorobutane (C_4HClF_8) is a hydrochlorofluorocarbon (HCFC) of interest in various chemical applications.^[1] Its unique structure, featuring a single hydrogen atom and a chlorine atom on a perfluorinated butane backbone, results in specific spectroscopic signatures. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra are not readily available in public databases, this document compiles predicted data based on established principles of spectroscopy and data from analogous compounds. Furthermore, it outlines detailed experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for **1-chloro-4H-octafluorobutane**. These predictions are based on the analysis of similar fluorinated and chlorinated alkanes.

Table 1: Predicted 1H , ^{19}F , and ^{13}C NMR Spectral Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)	Assignment
^1H	5.5 - 6.5	Triplet of triplets (tt)	$\text{JH-F} \approx 50\text{-}60 \text{ Hz}$, $\text{JH-F} \approx 5\text{-}10 \text{ Hz}$	-CHF-
^{19}F	-110 to -120	Doublet of multiplets (dm)	$\text{JF-F} \approx 250\text{-}270 \text{ Hz}$, $\text{JF-H} \approx 50\text{-}60 \text{ Hz}$	-CF ₂ - (adjacent to CHCl)
^{19}F	-125 to -135	Multiplet (m)	-CF ₂ -	
^{19}F	-130 to -140	Multiplet (m)	-CF ₂ -	
^{19}F	-210 to -220	Doublet of triplets (dt)	$\text{JF-F} \approx 250\text{-}270 \text{ Hz}$, $\text{JF-H} \approx 5\text{-}10 \text{ Hz}$	-CFCI-
^{13}C	90 - 100	Triplet (t)	$\text{JC-F} \approx 25\text{-}35 \text{ Hz}$	-CHF-
^{13}C	110 - 120	Triplet of triplets (tt)	$\text{JC-F} \approx 250\text{-}260 \text{ Hz}$, $\text{JC-F} \approx 30\text{-}40 \text{ Hz}$	-CF ₂ -
^{13}C	110 - 120	Triplet of triplets (tt)	$\text{JC-F} \approx 250\text{-}260 \text{ Hz}$, $\text{JC-F} \approx 30\text{-}40 \text{ Hz}$	-CF ₂ -
^{13}C	115 - 125	Triplet of triplets (tt)	$\text{JC-F} \approx 270\text{-}280 \text{ Hz}$, $\text{JC-F} \approx 35\text{-}45 \text{ Hz}$	-CFCI-

Note: Chemical shifts are referenced to TMS for ^1H and ^{13}C , and CFCl_3 for ^{19}F .

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Expected Intensity
2980 - 3020	C-H stretch	Medium
1100 - 1350	C-F stretch	Strong, multiple bands
650 - 800	C-Cl stretch	Medium to Strong
1300 - 1450	C-H bend	Medium

Table 3: Predicted Mass Spectrometry (MS) Data

m/z	Proposed Fragment Ion	Significance
236/238	[C ₄ ClF ₈] ⁺	Molecular ion (M ⁺) with characteristic 3:1 isotopic pattern for chlorine.
201	[C ₄ HF ₈] ⁺	Loss of Cl
167/169	[C ₃ F ₆ Cl] ⁺	α -cleavage
131	[C ₃ F ₅] ⁺	
117/119	[C ₂ F ₄ Cl] ⁺	
100	[C ₂ F ₄] ⁺	
69	[CF ₃] ⁺	Common fragment in fluorinated compounds.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a volatile halogenated compound like **1-chloro-4H-octafluorobutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1-chloro-4H-octafluorobutane** in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the absence of interfering signals in the spectral regions of interest.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - The number of scans will depend on the sample concentration.
- ^{19}F NMR Acquisition:
 - Switch the probe to the ^{19}F frequency.
 - Acquire a one-dimensional ^{19}F spectrum. Due to the high sensitivity of the ^{19}F nucleus, fewer scans are typically required compared to ^1H NMR.
 - Proton decoupling may be applied to simplify the spectra, although coupled spectra are necessary to observe H-F coupling constants.
- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C frequency.
 - Acquire a one-dimensional ^{13}C spectrum with proton decoupling (e.g., using a broadband decoupling sequence like WALTZ-16).
 - Due to the low natural abundance and lower gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) may be necessary.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ^1H and ^{13}C) or an external standard (e.g., CFCl_3 for ^{19}F).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Gas Phase: Introduce the vapor of the volatile **1-chloro-4H-octafluorobutane** into a gas cell with IR-transparent windows (e.g., KBr, NaCl).
 - Liquid Phase: If the compound is a liquid at room temperature, a thin film can be prepared between two IR-transparent salt plates (e.g., KBr, NaCl).
 - Solution Phase: Dissolve the compound in a suitable IR-transparent solvent (e.g., CCl_4 , CS_2) and place it in a liquid cell of known path length.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (gas cell or salt plates) or the pure solvent.
 - Place the sample in the beam path and record the sample spectrum.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm^{-1}). Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Mass Spectrometry (MS)

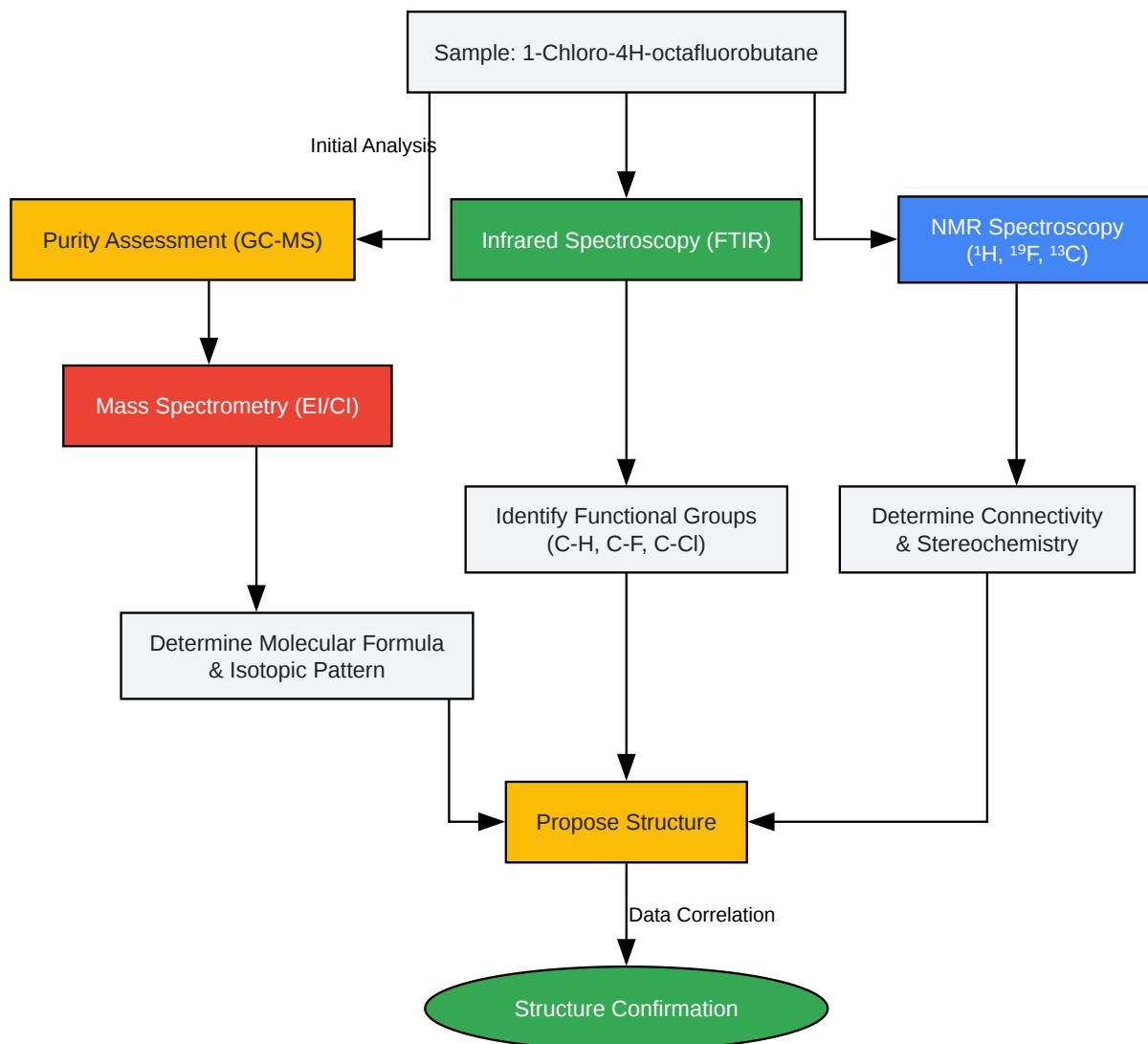
- Sample Introduction: For a volatile compound, use a gas chromatography (GC) interface or a direct insertion probe with heating capabilities. GC-MS is often preferred as it also provides separation and purity information.
- Ionization: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. A standard electron energy of 70 eV is typically used.

Chemical Ionization (CI) can be used as a softer ionization technique to enhance the abundance of the molecular ion.

- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used. Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-300 amu).
- Data Analysis:
 - Identify the molecular ion peak (M^+). The presence of chlorine will be indicated by an $M+2$ peak with an intensity of approximately one-third of the M^+ peak.[\[2\]](#)
 - Analyze the fragmentation pattern to identify characteristic fragment ions. The fragmentation of fluorinated compounds often involves the loss of fluorine atoms or fluorinated alkyl groups.[\[3\]](#)
 - Compare the obtained spectrum with mass spectral databases for tentative identification.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic identification and characterization of a fluorinated compound such as **1-chloro-4H-octafluorobutane**.



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Caption: General workflow for spectroscopic analysis.

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